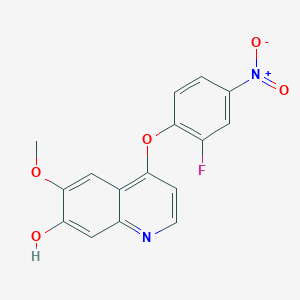

4-(2-氟-4-硝基苯氧基)-7-羟基-6-甲氧基喹啉

描述

“4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline” is a compound with the CAS Number: 1394820-98-4 . It has a molecular weight of 300.25 . The compound is a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . For instance, one method involves the use of hydrogen chloride in 1,4-dioxane at 100°C for 24 hours . Another method involves the reaction with sodium hydroxide in tetrahydrofuran and water at 20 - 45℃ for 10 hours .Molecular Structure Analysis

The molecular structure of this compound includes 22 heavy atoms, 21 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), and 12 aromatic bond(s) .Chemical Reactions Analysis

The compound has been found to interact with several enzymes involved in drug metabolism, including cytochrome P450, UDP-glucuronosyltransferase, and glutathione-S-transferase. It acts as an inhibitor of these enzymes, which can lead to increased levels of drugs in the body.Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals . The compound is stored at room temperature .科学研究应用

合成和有机化学应用

研究探索了由二甲氧基喹啉合成吡咯并[4,3,2-de]喹啉,它们是合成复杂杂环化合物的关键中间体。这些化合物在合成天然产物和新型药物中具有潜在应用 (Roberts, Joule, Bros, & Álvarez, 1997).

据报道,卤代喹啉结构单元(包括氟代和甲氧基取代的喹啉)的开发用于抗菌药物的发现。这项研究强调了此类化合物在产生新抗生素中的效用 (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).

药物发现和开发

已经合成了喹啉衍生物的类似物,以评估它们对疟原虫的杀伤活性,展示了此类化合物在开发抗疟疾药物中的作用 (Chen, Guo, Feng, & Zheng, 1986).

一项关于 6,7-二取代-4-苯氧基喹啉衍生物作为 c-Met 激酶抑制剂的研究突出了喹啉衍生物在癌症治疗中的应用,提供了它们在治疗各种癌症中的潜力的见解 (Liu, Wang, Guo, Hu, Li, Zhao, & Gong, 2014).

材料科学和聚合物研究

- 创新研究已使用源自硝基苯酚和氟喹诺酮的二胺合成了新型聚(酮醚醚酰胺),表明此类化合物在开发具有潜在应用于先进材料技术的高热稳定性聚合物中的重要性 (Sabbaghian, Mehdipour‐Ataei, Jalilian, Esfahanizadeh, Salehi, Khodabakhshi, & Jalalian, 2015).

作用机制

The compound has been found to act as a prodrug, which means that it can be converted into an active form of a drug in the body . In one study, MAO-catalyzed oxidation and spontaneous hydrolysis of the compound yielded a non-toxic labeled metabolite for PET imaging, and 2-fluoro-4-nitrophenol for possible chemical shift-switching MRI .

安全和危害

未来方向

属性

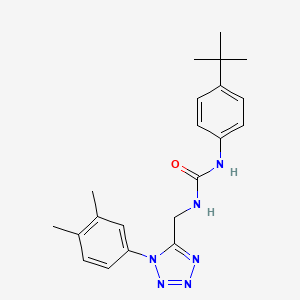

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O5/c1-23-16-7-10-12(8-13(16)20)18-5-4-14(10)24-15-3-2-9(19(21)22)6-11(15)17/h2-8,20H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFCCVPKOQIVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1O)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2505040.png)

![Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2505046.png)

![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)